molecular formula C16H17N5O3 B12803082 N-(4-((1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)acetamide CAS No. 5429-45-8

N-(4-((1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)acetamide

Cat. No.: B12803082
CAS No.: 5429-45-8
M. Wt: 327.34 g/mol
InChI Key: WHVAEZWIXBMMGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)acetamide typically involves the reaction of 1,3-dimethylxanthine with 4-(bromomethyl)phenylacetamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

N-(4-((1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-((1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-((1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. It acts as a selective TRPA1 channel blocker, antagonizing formalin-evoked calcium influx and formalin-induced pain. This compound does not inhibit other channels such as TRPV1, TRPV3, TRPV4, hERG, or NaV1.2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)acetamide is unique due to its selective TRPA1 channel blocking activity, which makes it a promising candidate for the treatment of chronic inflammatory or neurogenic pain. Its specificity and lack of inhibition of other channels highlight its potential therapeutic advantages over similar compounds .

Properties

CAS No.

5429-45-8

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

N-[4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]phenyl]acetamide

InChI

InChI=1S/C16H17N5O3/c1-9(22)17-11-6-4-10(5-7-11)8-12-18-13-14(19-12)20(2)16(24)21(3)15(13)23/h4-7H,8H2,1-3H3,(H,17,22)(H,18,19)

InChI Key

WHVAEZWIXBMMGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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